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molecular formula C13H17NO3 B8406569 Benzoyl-glycine-t-butyl ester

Benzoyl-glycine-t-butyl ester

Cat. No. B8406569
M. Wt: 235.28 g/mol
InChI Key: ZCJYVNPPLFBZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05212158

Procedure details

Following the same general procedure described previously for cinnamoyl-glycine-methyl ester, glycine-t-butyl ester. MCl (10.88 grams) was dissolved in dimethyl formamide (approximately 100 ml), cooled to 0° C. and treated with N-methylmorpholine (9.04 ml, 1 equivalent) followed immediately by a pre-cooled solution of benzoic acid (7.94 grams) in ethyl acetate (approximately 75 ml) which had been pre-activated by treatment with N-methylmorpholine (9.04 ml) followed by isobutyl chloroformate (8.4 ml) at -20° C. After work-up, benzoyl-glycine-t-butyl ester was obtained as a white solid which was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.04 mL
Type
reactant
Reaction Step Three
Quantity
7.94 g
Type
reactant
Reaction Step Four
Quantity
9.04 mL
Type
reactant
Reaction Step Five
Quantity
8.4 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC(=O)CNC(=O)C=CC1C=CC=CC=1.[C:17]([O:21][C:22](=[O:25])[CH2:23][NH2:24])([CH3:20])([CH3:19])[CH3:18].CN1CCOCC1.[C:33](O)(=[O:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.ClC(OCC(C)C)=O>CN(C)C=O.C(OCC)(=O)C>[C:17]([O:21][C:22](=[O:25])[CH2:23][NH:24][C:33](=[O:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC(C=CC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CN)=O
Step Three
Name
Quantity
9.04 mL
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
7.94 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Five
Name
Quantity
9.04 mL
Type
reactant
Smiles
CN1CCOCC1
Step Six
Name
Quantity
8.4 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Eight
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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